1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene is an organic compound with the molecular formula C9H8BrFO It is characterized by the presence of a bromo and fluoro substituent on the ethenyl group attached to a methoxybenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzene with a suitable bromo-fluoroethenylating agent. One common method is the use of (E)-2-bromo-2-fluorovinyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of the corresponding ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted methoxybenzenes.
Oxidation: Formation of methoxybenzoic acids.
Reduction: Formation of ethyl derivatives of methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromo and fluoro substituents can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also play a role in modulating the compound’s electronic properties and overall stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-fluorobiphenyl
- 2-Bromo-4-fluoro-1-iodobenzene
- 4-Bromo-2-fluoroacetophenone
Uniqueness
1-(2-Bromo-2-fluoroethenyl)-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromo and fluoro groups on the ethenyl moiety, along with the methoxy group on the benzene ring, makes it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
808132-81-2 |
---|---|
Molekularformel |
C9H8BrFO |
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
1-(2-bromo-2-fluoroethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-6H,1H3 |
InChI-Schlüssel |
JJJSJSVLXRSXQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C=C(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.